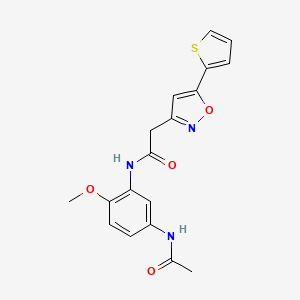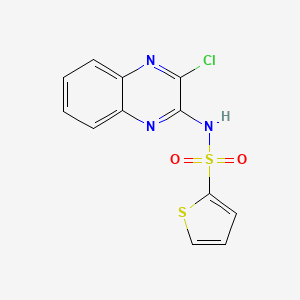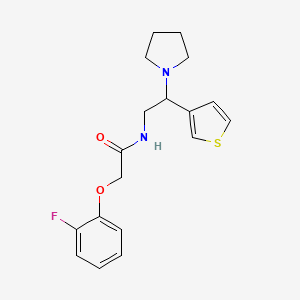
2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. This compound is also known as FTY720 and is a sphingosine-1-phosphate (S1P) receptor modulator.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide involves its modulation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a role in various cellular processes, including cell proliferation, survival, and migration. This compound acts as an S1P receptor modulator and can bind to S1P receptors to regulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. It has been shown to have immunomodulatory effects, including the inhibition of lymphocyte migration and the suppression of pro-inflammatory cytokine production. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide in lab experiments include its immunomodulatory properties and its potential use in the treatment of autoimmune diseases and cancer. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide. One direction is to further study its potential use in the treatment of autoimmune diseases and cancer. Another direction is to study its potential use in other diseases and conditions, such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide involves several steps. The first step is the reaction between 2-fluorophenol and 2-bromoethanol to form 2-(2-fluorophenoxy)ethanol. The second step involves the reaction between 2-(2-fluorophenoxy)ethanol and thiophene-3-carboxaldehyde to form 2-(2-fluorophenoxy)-N-(thiophen-3-yl)ethylideneamine. The third step involves the reaction between 2-(2-fluorophenoxy)-N-(thiophen-3-yl)ethylideneamine and pyrrolidine to form this compound.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide has been studied for its potential use in scientific research applications. It has been shown to have immunomodulatory properties and has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c19-15-5-1-2-6-17(15)23-12-18(22)20-11-16(14-7-10-24-13-14)21-8-3-4-9-21/h1-2,5-7,10,13,16H,3-4,8-9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNNLUYLRMHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
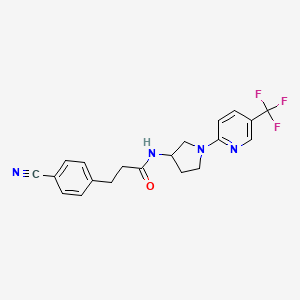

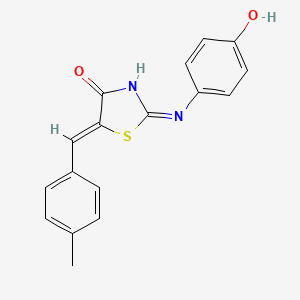


![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)
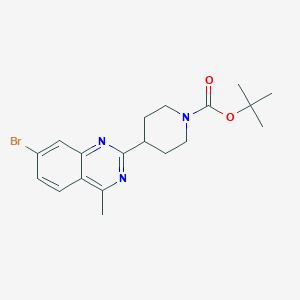
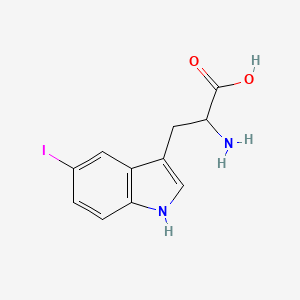
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)

